molecular formula C12H17NO3 B1442315 3-Methoxy-4-(morpholinomethyl)phenol CAS No. 1266114-72-0

3-Methoxy-4-(morpholinomethyl)phenol

Cat. No.: B1442315
CAS No.: 1266114-72-0
M. Wt: 223.27 g/mol
InChI Key: MOEDDCTVKODNMR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

3-Methoxy-4-(morpholinomethyl)phenol possesses a molecular architecture characterized by a phenolic core with two distinct substituents positioned at the 3 and 4 positions of the benzene ring. The compound features a methoxy group (-OCH₃) at the 3-position and a morpholinomethyl group (-CH₂-morpholine) at the 4-position, creating a unique substitution pattern that distinguishes it from its structural isomers. The molecular formula can be represented as C₁₂H₁₇NO₃, reflecting the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure.

The morpholine moiety within this compound contributes significantly to its overall chemical properties. Morpholine, as documented in chemical literature, is an organic compound with the chemical formula O(CH₂CH₂)₂NH, featuring both amine and ether functional groups within a six-membered heterocyclic ring. This heterocycle adopts a chair conformation similar to cyclohexane, providing structural stability while maintaining the chemical reactivity associated with both nitrogen and oxygen heteroatoms. The integration of this morpholine unit through a methylene bridge to the phenolic core creates opportunities for hydrogen bonding and other intermolecular interactions that can significantly influence the compound's physical and chemical behavior.

The phenolic hydroxyl group serves as a critical functional element, providing both hydrogen bond donor and acceptor capabilities. This functionality, combined with the methoxy substituent, creates a specific electronic environment around the aromatic ring that can influence both the compound's reactivity and its potential biological activity. The spatial arrangement of these functional groups generates a three-dimensional molecular architecture that is essential for understanding the compound's interactions with biological targets and its behavior in various chemical environments.

Structural Component Position Functional Group Type Chemical Formula
Phenolic hydroxyl 1-position Alcohol -OH
Methoxy group 3-position Ether -OCH₃
Morpholinomethyl 4-position Heterocyclic amine -CH₂-C₄H₈NO

Historical Context of Morpholine-Substituted Methoxyphenols

The development of morpholine-substituted methoxyphenols represents an evolution in synthetic organic chemistry that emerged from the broader investigation of heterocyclic compounds and their potential applications. Morpholine itself has historical significance, with its naming attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This historical connection highlights the early recognition of morpholine-containing compounds as potentially biologically active entities, setting the stage for subsequent research into morpholine-substituted aromatic systems.

The synthetic chemistry of morpholine-substituted phenols has been extensively explored in recent decades, particularly in the context of antioxidant development and pharmaceutical research. Research documented in scientific literature demonstrates that compounds such as 2,6-di-tert-butyl-4-(morpholinomethyl)phenol have been synthesized and characterized as part of broader studies investigating hindered phenol antioxidants. These investigations revealed that morpholine-substituted phenolic compounds can exhibit significant stability and unique chemical properties that make them valuable for various applications.

The industrial production of morpholine itself provides context for the accessibility of morpholine-containing compounds. Morpholine is commonly produced through the dehydration of diethanolamine with concentrated sulfuric acid, or alternatively through reaction of bis(2-chloroethyl)ether with ammonia. These established synthetic routes have facilitated the development of more complex morpholine-containing molecules, including substituted phenolic derivatives that incorporate morpholine moieties through various linking strategies.

Historical research has also demonstrated the versatility of morpholine as a synthetic building block. Studies have shown that morpholine can undergo various reactions with substituted phenolic compounds, including reductive amination processes and direct substitution reactions. These synthetic methodologies have enabled the preparation of diverse morpholine-substituted methoxyphenols, each with unique structural features and potential applications.

Significance in Contemporary Organic Chemistry Research

Contemporary research interest in 3-methoxy-4-(morpholinomethyl)phenol and related compounds stems from their potential applications across multiple domains of organic chemistry and biochemistry. The compound's structural features make it particularly relevant for investigations into antioxidant activity, pharmaceutical development, and materials science applications. The presence of both phenolic and morpholine functionalities creates opportunities for diverse chemical transformations and biological interactions that are actively being explored in current research programs.

Recent synthetic studies have demonstrated the utility of morpholine-substituted methoxyphenols in the development of novel pharmaceutical compounds. Research documented in academic literature shows that compounds bearing morpholine and methoxyphenol structural elements have been investigated for their potential anticancer properties. These studies utilize sophisticated synthetic approaches to create libraries of compounds that can be systematically evaluated for biological activity, highlighting the importance of structural diversity in drug discovery efforts.

The antioxidant properties of morpholine-substituted phenolic compounds represent another significant area of contemporary research interest. Scientific investigations have established that hindered phenol antioxidants, including those containing morpholine substituents, can provide effective protection for polymers and other materials against oxidative degradation. This application has led to increased interest in understanding the structure-activity relationships that govern antioxidant effectiveness in morpholine-substituted phenolic compounds.

Advanced analytical techniques have enabled detailed characterization of morpholine-substituted methoxyphenols, providing insights into their three-dimensional structures and conformational properties. X-ray crystallographic studies of related compounds have revealed important information about molecular conformations, hydrogen bonding patterns, and crystal packing arrangements. These structural insights contribute to a deeper understanding of how molecular architecture influences both chemical reactivity and biological activity.

Research Application Key Properties Current Status
Antioxidant development Radical scavenging, thermal stability Active investigation
Pharmaceutical research Biological activity, drug-like properties Preclinical studies
Materials science Polymer stabilization, protective effects Commercial applications
Synthetic methodology Reaction versatility, functional group tolerance Method development

The integration of computational chemistry approaches with experimental research has further enhanced understanding of morpholine-substituted methoxyphenols. Molecular modeling studies can predict conformational preferences, electronic properties, and potential binding interactions, providing valuable guidance for both synthetic design and application development. These computational tools are particularly valuable for understanding how subtle structural modifications can influence the overall properties and behavior of these complex molecular systems.

Properties

IUPAC Name

3-methoxy-4-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12-8-11(14)3-2-10(12)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDDCTVKODNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-4-(morpholinomethyl)phenol is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : 3-Methoxy-4-(morpholinomethyl)phenol
  • CAS Number : 1266114-72-0
  • Molecular Formula : C12H17N1O3
  • Molecular Weight : 223.27 g/mol

The biological activity of 3-Methoxy-4-(morpholinomethyl)phenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, disrupting key biological pathways associated with cell proliferation and survival.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, enhancing its potential as an anticancer agent.
  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Properties

Research indicates that 3-Methoxy-4-(morpholinomethyl)phenol demonstrates significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.
  • IC50 Values :
    • A549: Ranges from 1.48 µM to 47.02 µM.
    • NCI-H23: Ranges from 0.49 µM to 68.9 µM.

The compound's most potent derivative exhibited an IC50 comparable to known chemotherapeutics like staurosporine, indicating strong potential for further development as an anticancer drug .

Antioxidant Activity

The antioxidant properties of the compound are notable, contributing to its protective effects against cellular damage induced by reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related diseases .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy in inhibiting cancer cell growth and inducing apoptosis:

  • Study on A549 Cells : The compound was found to induce apoptosis significantly, with a marked increase in apoptotic cells compared to controls.
  • Mechanistic Insights : Analysis showed that the compound affects the MAPK signaling pathway, which is crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

A comparison of 3-Methoxy-4-(morpholinomethyl)phenol with related compounds reveals its unique potency:

Compound NameIC50 (µM) A549IC50 (µM) NCI-H23
3-Methoxy-4-(morpholinomethyl)phenol1.48 - 47.020.49 - 68.9
Staurosporine~1.52~1.50
Other Morpholinomethyl DerivativesVariesVaries

This table illustrates the competitive efficacy of this compound relative to other known agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 3-Methoxy-4-(morpholinomethyl)phenol has not been extensively studied; however, preliminary data suggest:

  • Absorption : Likely absorbed through the gastrointestinal tract.
  • Metabolism : Primarily metabolized in the liver via phase I and II reactions.
  • Excretion : Expected to be eliminated through renal pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that phenolic compounds, including 3-methoxy-4-(morpholinomethyl)phenol, exhibit significant antioxidant properties. The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that the antioxidant activity correlates positively with the number of methoxy groups on the phenolic structure .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The structural features of 3-methoxy-4-(morpholinomethyl)phenol allow it to inhibit inflammatory pathways, making it a potential candidate for developing anti-inflammatory drugs. Its effectiveness in reducing inflammation has been demonstrated in various in vitro models .

Potential in Cancer Therapy
Recent studies have explored the use of phenolic compounds as anticancer agents. 3-Methoxy-4-(morpholinomethyl)phenol has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly those expressing cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers .

Environmental Applications

Biodegradability and Safety
Environmental assessments indicate that 3-Methoxy-4-(morpholinomethyl)phenol is not classified as persistent or bioaccumulative, suggesting its suitability for use in environmentally friendly products. Studies have evaluated its degradation pathways and toxicity levels, confirming that it poses minimal risk to aquatic life at typical exposure levels .

Role in Green Chemistry
As a phenolic compound derived from renewable resources, 3-Methoxy-4-(morpholinomethyl)phenol can be utilized in green chemistry applications. Its synthesis from lignin-derived materials aligns with sustainable practices aimed at reducing reliance on fossil fuels .

Material Science Applications

Polymer Chemistry
The compound serves as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing polyimides and polyesters using 3-Methoxy-4-(morpholinomethyl)phenol as a precursor .

Coatings and Adhesives
Due to its adhesive properties, this compound has potential applications in formulating high-performance coatings and adhesives. Its ability to improve adhesion strength while maintaining flexibility makes it suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntioxidant, Anti-inflammatory, Cancer therapySignificant antioxidant activity; COX-2 inhibition
Environmental ScienceBiodegradability assessmentLow toxicity; suitable for green chemistry
Material SciencePolymer synthesis, CoatingsEnhances thermal stability and adhesion strength

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of various phenolic compounds, including 3-Methoxy-4-(morpholinomethyl)phenol, using DPPH and FRAP assays. Results demonstrated that the compound exhibited potent free radical scavenging activity, outperforming several analogs due to its methoxy substituents .
  • Cancer Inhibition Research : In vitro experiments conducted on human cancer cell lines revealed that 3-Methoxy-4-(morpholinomethyl)phenol significantly reduced cell viability and induced apoptosis through COX-2 mediated pathways. These findings suggest its potential as an anticancer therapeutic agent .
  • Environmental Impact Assessment : An environmental safety assessment highlighted that exposure levels of 3-Methoxy-4-(morpholinomethyl)phenol are below established safety thresholds, indicating minimal ecological risk and supporting its use in consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Methoxy-4-(morpholinomethyl)phenol -OH, -OCH₃, -CH₂-morpholine Not explicitly reported Expected moderate solubility in polar solvents; potential use in medicinal chemistry.
3-Methoxy-4-(morpholinomethyl)benzoic acid -COOH, -OCH₃, -CH₂-morpholine 251.28 Enhanced acidity (pKa ~4–5); used as a building block in drug synthesis.
2-Methoxy-4-[(4-methylphenyl)aminomethyl]phenol -OH, -OCH₃, -CH₂-NH-(4-methylphenyl) Not reported Exhibits hydrogen-bonding and π-π interactions; studied for antioxidant activity.
4-(3-Fluoro-4-methoxyphenyl)phenol -OH, -OCH₃, -F (meta to methoxy) 218.22 Lower polarity due to fluorine; potential fluorophore in material science.
3-Methoxy-4-morpholinoaniline Dihydrochloride -NH₂, -OCH₃, -morpholine (dihydrochloride salt) Not reported Basic character (pKa ~9–10); used in pharmaceutical intermediates.
3-Methoxy-4-(trifluoromethoxy)benzyl alcohol -CH₂OH, -OCH₃, -O-CF₃ Not reported High lipophilicity; applications in agrochemicals.

Key Structural and Functional Differences

Phenolic vs. Benzoic Acid Derivatives: The replacement of the phenolic -OH group with a -COOH (as in 3-Methoxy-4-(morpholinomethyl)benzoic acid) increases acidity and alters solubility. Benzoic acid derivatives are typically more water-soluble at physiological pH .

Substituent Effects on Bioactivity: Fluorinated analogs like 4-(3-Fluoro-4-methoxyphenyl)phenol exhibit increased metabolic stability and membrane permeability due to the electron-withdrawing fluorine atom . The dihydrochloride salt of 3-Methoxy-4-morpholinoaniline improves solubility in aqueous media, making it preferable for intravenous formulations .

Synthetic Accessibility: Morpholine-containing compounds often require palladium-catalyzed coupling or nucleophilic substitution under inert conditions, as seen in the synthesis of 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol . Imine derivatives (e.g., (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol) are synthesized via Schiff base reactions, offering tunable electronic properties for liquid crystal applications .

Preparation Methods

Aminomethylation via Ruthenium-Catalyzed Dehydrogenation

A notable contemporary method involves the ruthenium-catalyzed aminomethylation of phenol derivatives using methanol as a C1 source. This environmentally benign process avoids reactive reagents and proceeds through a dehydrogenation mechanism:

  • Mechanism : Ruthenium catalyst promotes dehydrogenation of methanol to generate a reactive iminium cation intermediate.
  • Substrate scope : Phenols with methoxy substituents undergo ortho-aminomethylation efficiently.
  • Reaction conditions : Mild temperatures, typically under inert atmosphere, facilitate selective substitution.
  • Outcome : Introduction of aminomethyl groups at the ortho position relative to the hydroxyl, which can be further functionalized with morpholine.

This method is particularly advantageous due to its green chemistry credentials and high selectivity.

Nucleophilic Substitution Using Morpholine

A complementary approach involves direct nucleophilic substitution on appropriately functionalized phenol derivatives:

  • Starting from a halomethylated phenol (e.g., 4-(chloromethyl)-3-methoxyphenol), morpholine acts as a nucleophile.
  • The reaction is typically conducted in polar aprotic solvents at elevated temperatures (e.g., 60-75 °C).
  • Potassium iodide can be added as a catalyst to enhance substitution efficiency.
  • After completion, the product is isolated by extraction, washing, drying, and purification via column chromatography.

A representative example from research shows:

Reagent/Condition Details
Substrate 3-Methoxy-4-(halomethyl)phenol
Nucleophile Morpholine (5 equiv.)
Catalyst Potassium iodide (2 equiv.)
Temperature 60-75 °C
Reaction time 18-24 hours
Workup Extraction with ethyl acetate, washes with 0.1 M HCl and brine, drying over MgSO4
Purification Column chromatography (pentane/ethyl acetate gradient)
Yield 83-99%

This method reliably affords 3-Methoxy-4-(morpholinomethyl)phenol as a colorless oil with high purity.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Ruthenium-catalyzed aminomethylation Methanol, phenol derivative, Ru catalyst Mild temperature, inert atmosphere Not specified Green, selective, uses methanol as C1 source
Nucleophilic substitution with morpholine 3-Methoxy-4-(halomethyl)phenol, morpholine, KI 60-75 °C, 18-24 h 83-99 Straightforward, high yield, requires purification

Additional Research Findings

  • The nucleophilic substitution method is supported by spectral data (IR, ^1H NMR) confirming the successful attachment of the morpholinomethyl group.
  • The ruthenium-catalyzed method offers a mechanistic advantage by generating the reactive intermediate in situ, minimizing side reactions.
  • Purification typically involves column chromatography with pentane/ethyl acetate gradients, yielding analytically pure compounds.
  • No direct preparation methods specifically for 3-Methoxy-4-(morpholinomethyl)phenol were found in patents unrelated to this compound, but related morpholinomethyl derivatives have been synthesized using similar strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-(morpholinomethyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified chalcone synthesis approach (as seen in ) involves reacting a benzaldehyde derivative with morpholine under alkaline conditions (e.g., 20% NaOH in ethanol). Optimization includes:

  • Temperature Control : Maintain 25–40°C to prevent side reactions.
  • Solvent Selection : Ethanol or THF enhances solubility of aromatic intermediates.
  • Reaction Time : Monitor via TLC or HPLC; 12–17 hours is typical for complete conversion .
    • Characterization : Confirm purity using HPLC (C18 column, methanol/water mobile phase) and structural elucidation via 1^1H/13^13C NMR (e.g., δ~3.7 ppm for morpholine methylene protons) .

Q. How should researchers assess the stability of 3-Methoxy-4-(morpholinomethyl)phenol under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C based on analogous methoxyphenols in ).
  • Photostability : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy. Store in amber vials with desiccants.
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12); morpholine groups may protonate in acidic conditions, altering reactivity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data for 3-Methoxy-4-(morpholinomethyl)phenol in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from:

  • Enzyme Isoforms : Test against purified isoforms (e.g., CYP450 enzymes) using fluorometric assays.
  • Redox Interference : The phenolic -OH group may act as a radical scavenger, skewing results. Use ESR spectroscopy to detect radical quenching .
  • Solvent Effects : DMSO (common solvent) can inhibit certain enzymes; compare activity in aqueous vs. organic cosolvent systems .

Q. How can computational modeling guide the design of 3-Methoxy-4-(morpholinomethyl)phenol derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on morpholine’s oxygen as a hydrogen-bond acceptor.
  • QSAR Analysis : Corate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing groups) on binding energy.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

Q. What strategies resolve discrepancies in purity assessments between synthetic batches of 3-Methoxy-4-(morpholinomethyl)phenol?

  • Methodological Answer :

  • Chromatographic Profiling : Combine HPLC (for small impurities) with LC-MS to detect trace byproducts (e.g., demethylated derivatives).
  • Crystallization Optimization : Recrystallize from ethanol/water (9:1 v/v) to remove polar impurities, as demonstrated for similar phenolic compounds in .
  • Batch Comparison : Use PCA (Principal Component Analysis) on NMR or FTIR spectral data to identify outlier batches .

Comparative and Analytical Questions

Q. How does the electronic environment of the morpholinomethyl group in 3-Methoxy-4-(morpholinomethyl)phenol influence its reactivity compared to non-morpholine analogs?

  • Methodological Answer :

  • Spectroscopic Analysis : Compare 1^1H NMR chemical shifts of morpholine protons (δ~2.4–3.5 ppm) with piperidine or pyrrolidine analogs to assess electron density.
  • Kinetic Studies : Measure reaction rates in SN2 substitutions (e.g., with methyl iodide) to quantify nucleophilicity differences.
  • DFT Calculations : Compute LUMO energies (Gaussian 09) to predict sites of electrophilic attack .

Q. What are the limitations of using 3-Methoxy-4-(morpholinomethyl)phenol as a reference standard in chromatographic assays, and how can they be mitigated?

  • Methodological Answer :

  • Column Compatibility : Avoid basic mobile phases (pH >10) to prevent silica degradation; use pH-stable C18 columns.
  • Detection Sensitivity : Optimize UV detection at λ = 280 nm (phenol absorption maxima). For trace analysis, employ fluorescence detection with post-column derivatization (e.g., dansyl chloride).
  • Calibration Curves : Validate linearity (R2^2 >0.995) across 0.1–100 µg/mL, accounting for solvent matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.